2-Ethylnonanoic Acid: Chemical Identity, Synthesis, and Application Profile
2-Ethylnonanoic Acid: Chemical Identity, Synthesis, and Application Profile
The following technical guide details the chemical identity, synthesis, characterization, and application profile of 2-Ethylnonanoic acid.
CAS Number: 14276-84-7 Formula: C₁₁H₂₂O₂ Molecular Weight: 186.29 g/mol [1][2][3]
Executive Summary
2-Ethylnonanoic acid is a branched-chain saturated fatty acid (BCFA) comprising an eleven-carbon structure with an ethyl group substitution at the alpha position.[1][2][4] While less ubiquitous than its homolog 2-ethylhexanoic acid, it serves a critical role in pharmaceutical lipidomics as a non-endogenous internal standard and in medicinal chemistry as a lipophilic moiety for prodrug formulation.[2][5] Its steric hindrance at the
Part 1: Chemical Identity & Database Verification[2]
Precise identification is the first step in any rigorous experimental workflow. 2-Ethylnonanoic acid is often confused with its linear isomer (undecanoic acid) or other branched isomers (e.g., 2-methyldecanoic acid).[2]
Data Table 1: Chemical Identifiers
| Identifier Type | Value | Verification Note |
| CAS Registry Number | 14276-84-7 | Validated Check Digit: (7×1 + 6×4 + 5×2 + 4×7 + 3×6 + 2×8 + 1×4) = 107; 107 mod 10 = 7.[2][4] |
| IUPAC Name | 2-Ethylnonanoic acid | Systematic nomenclature based on C9 backbone.[2][5] |
| Synonyms | 2-Ethylpelargonic acid; | "Pelargonic" refers to the C9 straight chain.[2] |
| SMILES | CCCCCCCC(CC)C(=O)O | Encodes the ethyl branch at C2.[2][3][5] |
| InChI Key | YRCGAHTZOXPQPR-UHFFFAOYSA-N | Unique hash for database linking. |
| Beilstein/Reaxys ID | 1773489 | Reference for synthesis data.[2][5] |
Diagram 1: Isomer Disambiguation Logic
The following decision tree illustrates how to distinguish 2-Ethylnonanoic acid from common isomers using analytical data.
Figure 1: Mass Spectrometry logic for distinguishing 2-Ethylnonanoic acid from linear and methyl-branched isomers based on McLafferty rearrangement ions.
Part 2: Physicochemical Profile[2][4]
Understanding the physical properties is essential for handling, extraction, and formulation.[2][5] The branching at the
Data Table 2: Physical Properties
| Property | Value | Experimental Context |
| Molecular Weight | 186.29 g/mol | Mass spectrometry calculation (M+).[2] |
| Boiling Point | ~278°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[2][5] |
| Density | 0.898 g/cm³ | Less dense than water; forms the upper phase in extraction.[2][5] |
| pKa | ~4.80 | Typical for carboxylic acids; exists as carboxylate at physiological pH (7.4).[2][5] |
| LogP (Octanol/Water) | ~4.3 | Highly lipophilic; excellent membrane permeability.[2][5] |
| Solubility | DMSO, Ethanol, Chloroform | Insoluble in water; requires organic cosolvents for bioassays.[2][5] |
Part 3: Synthesis & Manufacturing Protocols
For drug development applications requiring high purity (>98%), the Malonic Ester Synthesis is the preferred laboratory route.[2][5] It prevents the formation of structural isomers common in industrial hydroformylation processes.[5]
Protocol: High-Purity Synthesis via Malonic Ester Alkylation[2]
Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), 1-Bromoheptane, Ethyl bromide, Ethanol, KOH, HCl.[2]
-
First Alkylation (Introduction of C7 Chain):
-
Second Alkylation (Introduction of C2 Branch):
-
Hydrolysis & Decarboxylation:
Diagram 2: Synthesis Pathway
Figure 2: Stepwise synthesis via double alkylation of diethyl malonate, ensuring specific branching at the alpha position.
Part 4: Analytical Characterization
To validate the identity of 2-Ethylnonanoic acid, researchers must use orthogonal analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)[2]
-
Derivatization: Convert to methyl ester (FAME) using
-Methanol before injection to improve volatility and peak shape.[2][5] -
Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR)[2][6][10][11]
-
H NMR (CDCl
, 400 MHz): -
Interpretation: The multiplet at 2.2-2.3 ppm integrating to 1 proton is the diagnostic signal for the
-branched proton.[2]
Part 5: Applications in Drug Development[2]
Internal Standard for Lipidomics
In metabolic disease research, quantifying free fatty acids (FFAs) is crucial.[2][5] 2-Ethylnonanoic acid is an ideal internal standard because:
-
Non-Endogenous: It is rarely found in mammalian biological matrices, eliminating background noise.[5]
-
Chemical Similarity: It behaves similarly to physiological FFAs (C10-C12) during extraction and chromatography but resolves cleanly due to the branched structure.[2][5]
Prodrug Derivatization (Lipophilic Conjugation)
Drug developers use 2-Ethylnonanoic acid to esterify hydroxyl-containing drugs (e.g., testosterone, antipsychotics).[2]
-
Steric Shielding: The
-ethyl branch sterically hinders esterase enzymes, slowing hydrolysis relative to linear esters (like decanoate).[2][5] -
Depot Effect: This creates a "depot" formulation that releases the active drug over a longer period (weeks vs. days).[2][5]
Metalworking & Lubricants (Industrial Context)
While not a drug use, researchers should be aware that "Isocarb 11" is an industrial mixture containing 2-ethylnonanoic acid used in corrosion inhibitors.[2][5] Purity Caution: Do not use industrial-grade Isocarb 11 for biological experiments; always source >98% pure CAS 14276-84-7.
References
-
Matrix Scientific. (2024).[2][5] 2-Ethylnonanoic acid Product Data Sheet. Retrieved from [2]
-
National Institute of Standards and Technology (NIST). (2023).[2][5] Mass Spectral Library: 2-Ethylnonanoic acid. Retrieved from [2][10]
-
PubChem. (2024).[2][5] Compound Summary: 2-Ethylnonanoic acid (CAS 14276-84-7).[1][2][3][4][7][8][11] Retrieved from [2]
-
Oluk, A. C. (2022).[5][12] Formation of Volatile Free Fatty Acids During Ripening of Cheese. LWT - Food Science and Technology.[2][5] (Cited for use as Internal Standard).[2][5]
-
European Chemicals Agency (ECHA). (2020).[2][5] Registration Dossier: Reaction mass of 2-butylheptanoic acid and 2-ethylnonanoic acid. Retrieved from [2][5]
Sources
- 1. 2-ETHYLNONANOIC ACID | 14276-84-7 [chemicalbook.com]
- 2. Nonanoic acid | CAS#:112-05-0 | Chemsrc [chemsrc.com]
- 3. 2-Ethylnonanoic acid - Lead Sciences [lead-sciences.com]
- 4. lookchem.com [lookchem.com]
- 5. Nonanoic acid, 2-ethyl- | C11H22O2 | CID 85709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ES2823049T3 - 1,1,1-Trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS:850222-62-7, (S)-2-Methylpent-4-ynoic acid-毕得医药 [bidepharm.com]
- 9. eChemPortal - Home [echemportal.org]
- 10. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 11. 14276-84-7 Cas No. | 2-Ethylnonanoic acid | Matrix Scientific [matrixscientific.com]
- 12. researchgate.net [researchgate.net]
